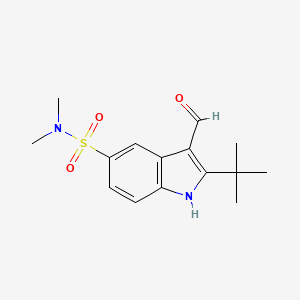

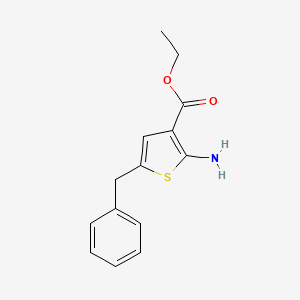

5-环丙基-4-(四氢呋喃-2-基甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in medicine, pharmacy, agriculture, and material science. These compounds are characterized by a five-membered ring containing three nitrogen atoms and exhibit a variety of biological activities, making them valuable in drug development and other fields .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinates with various reagents. For instance, the basic nucleus of a related triazole compound was synthesized using potassium dithiocarbazinate and hydrazine hydrate in water under reflux conditions . Similarly, the synthesis of substituted triazole thiols can be achieved by reacting carbonyl chlorides with thiosemicarbazide, followed by cyclization in the presence of a base like KOH . These methods highlight the versatility of triazole synthesis, allowing for the introduction of various substituents to create a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, revealing the orientation of the triazole ring and its substituents, as well as the presence of supramolecular interactions in the solid state . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation and condensation, to yield new compounds with different substituents. The reactivity of the triazole thiol group allows for the formation of S- and S,N-substituted triazole derivatives, which can be further modified to enhance their biological activity . Additionally, the reaction of triazole thiols with halogen-containing compounds through nucleophilic substitution has been explored, leading to the synthesis of a series of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. These properties can be studied using a combination of physical-chemical analysis methods, including NMR spectroscopy, elemental analysis, and chromatographic techniques . The prediction of pharmacological activity using computer programs like PASS can also provide insights into the potential applications of these compounds . Furthermore, the investigation of antibacterial activity against various microorganisms can reveal the therapeutic potential of these derivatives .

科学研究应用

Heterocyclic Compounds in Organic Chemistry

有机化学中的杂环化合物,如1,2,4-三唑衍生物,在现代有机化学中占据重要地位。这些化合物,包括类似5-环丙基-4-(四氢呋喃-2-基甲基)-4H-1,2,4-三唑-3-硫醇的衍生物,在医药、药学、农业和材料生产中被广泛应用。这些化合物的新衍生物已被合成并分析其物理化学性质和潜在的药理活性 (Khilkovets, 2021)。

抗炎性能

特定的1,2,4-三唑衍生物,如5-(四氢-4-苯基-2H-吡喃-4-基)-4H-1,2,4-三唑-3-硫醇,已被合成并评估其抗炎性能。这表明在治疗与炎症相关的疾病中可能有医学应用 (Arustamyan et al., 2021)。

物理化学性质和合成转化

研究1,2,4-三唑衍生物的物理化学性质,包括类似于5-环丙基-4-(四氢呋喃-2-基甲基)-4H-1,2,4-三唑-3-硫醇的化合物,是至关重要的。新化合物通过各种化学转化获得,并使用现代分析方法确认其结构。然后对这些化合物进行评估以进行进一步研究,特别是在生物学研究中 (Хільковець, 2021)。

抗自由基活性

研究1,2,4-三唑衍生物的衍生物,包括结构类似于5-环丙基-4-(四氢呋喃-2-基甲基)-4H-1,2,4-三唑-3-硫醇的化合物,以了解其抗自由基性质。这项研究对于理解这些化合物的潜在抗氧化效果具有重要意义,这对于各种医学和药学应用可能是有益的 (Safonov & Nosulenko, 2021)。

生物活性预测

对1,2,4-三唑衍生物的生物活性进行研究,类似于所讨论的化合物,揭示了这些化合物在抗肿瘤、抗病毒、抗菌、利尿、保护作用和抗氧化活性方面的潜在活性。这表明了这些化合物在制药行业中广泛应用的潜力 (Bigdan, 2021)。

抗结核活性

对某些1,2,4-三唑衍生物的抗结核活性的研究表明,在对抗结核病方面可能有医学应用。这些化合物对细菌菌株的有效性突显了它们在药物开发和疾病治疗中的重要性 (Safonov & Zazharskyi, 2019)。

属性

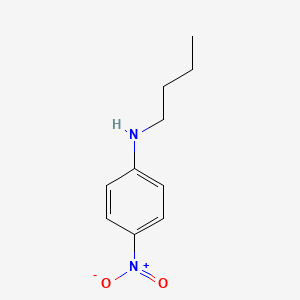

IUPAC Name |

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c15-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-14-8/h7-8H,1-6H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMBZQMCGOBDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=S)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396808 |

Source

|

| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-78-4 |

Source

|

| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

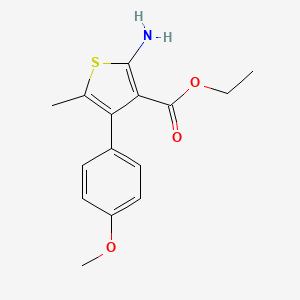

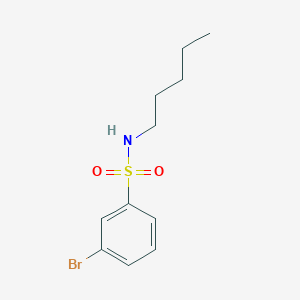

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)